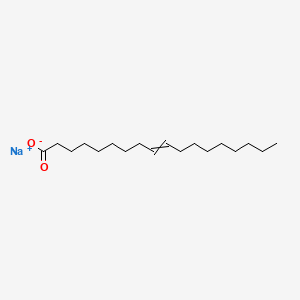
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an oxazole ring at the 2-position and an amine group at the 1-position The oxazole ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-2-YL)cyclohexan-1-amine typically involves the formation of the oxazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of a suitable precursor containing an amide and an aldehyde group under acidic conditions to form the oxazole ring. This is followed by a reductive amination reaction to introduce the amine group at the 1-position of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and high-pressure hydrogenation for the reductive amination step. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The oxazole ring can be reduced to form an oxazoline or oxazolidine ring.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic reagents (for alkylation).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Oxazol-2-YL)cyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A simpler compound with a similar heterocyclic ring structure.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with a different arrangement.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
4-(1,3-Oxazol-2-YL)cyclohexan-1-amine is unique due to the presence of both an oxazole ring and a cyclohexane ring with an amine group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-(1,3-oxazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h5-8H,1-4,10H2 |
InChI-Schlüssel |
FCOBFRNYKBTPIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=NC=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


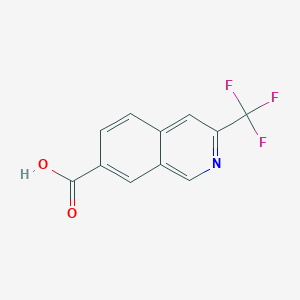
![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B12438445.png)
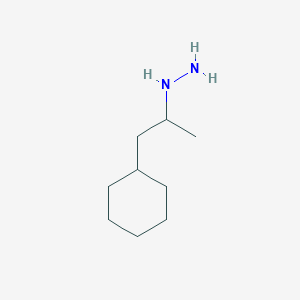
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12438451.png)
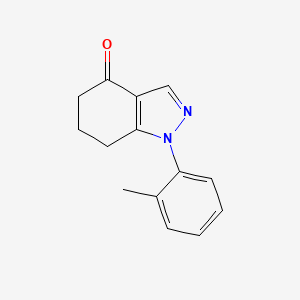
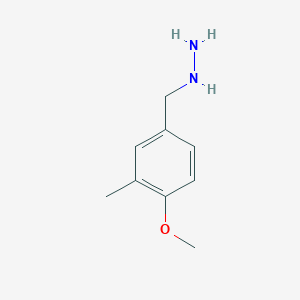
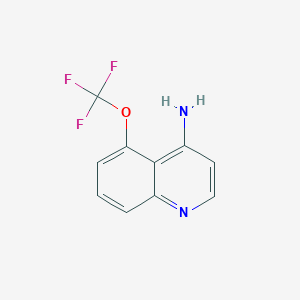
![(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B12438474.png)
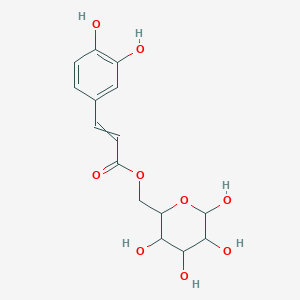
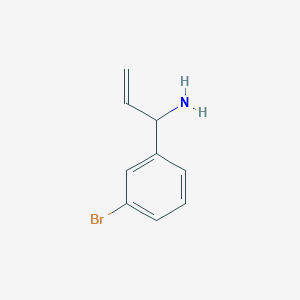

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12438488.png)

